Benzyl allylcarbamate
Overview
Description
Benzyl allylcarbamate is an organic compound with the molecular formula C11H13NO2. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) bonded to a benzyl group (C6H5CH2) and an allyl group (CH2=CH–CH2). This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Benzyl allylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .
Mode of Action
Carbamates, in general, are known to interact with their targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions . The carbamate group can be removed under certain conditions, such as exposure to strong acid or heat .
Biochemical Pathways
Carbamates are often used in the synthesis of peptides , suggesting that they may play a role in the biochemical pathways related to protein synthesis and metabolism.
Pharmacokinetics
It is known that benzyl carbamate, a similar compound, is a white solid that is soluble in organic solvents and moderately soluble in water . This suggests that this compound may have similar properties, which could affect its bioavailability.
Result of Action
The ability of carbamates to protect amines can have significant effects on biochemical reactions, as amines play crucial roles in various biological processes, including protein synthesis .
Action Environment
The removal of the carbamate group from amines can be influenced by environmental conditions such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl allylcarbamate can be synthesized through the reaction of benzyl chloroformate with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows: [ \text{C6H5CH2OCOCl} + \text{CH2=CHCH2NH2} \rightarrow \text{C6H5CH2OCO-NH-CH2CH=CH2} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) can reduce the compound to its amine and alcohol derivatives.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions to replace the carbamate group.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl alcohol and allylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl allylcarbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Investigated for its potential antimicrobial activity against foodborne pathogens.
Medicine: Explored for its enzyme inhibition properties, particularly cholinesterase inhibition, which is of interest in neuroscience research.
Industry: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Benzyl carbamate: Contains a benzyl group but lacks the allyl group.
Allyl carbamate: Contains an allyl group but lacks the benzyl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of benzyl or allyl groups.
Uniqueness: Benzyl allylcarbamate is unique due to the presence of both benzyl and allyl groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile protecting group in organic synthesis, offering advantages in terms of selective protection and deprotection under mild conditions .
Properties
IUPAC Name |
benzyl N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLGKRDOEMLAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340180 | |
Record name | Benzyl allylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-33-8 | |
Record name | Benzyl allylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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